molecular formula C22H15N5O4 B278407 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Cat. No. B278407
M. Wt: 413.4 g/mol
InChI Key: LHEFGDKSMKUXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of benzotriazole derivatives. It has been widely studied for its potential use in the treatment of various diseases, including malaria, leishmaniasis, and sleeping sickness.

Mechanism of Action

The exact mechanism of action of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is not fully understood, but it is believed to involve the inhibition of the parasite's DNA synthesis. 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is thought to bind to the minor groove of DNA, leading to the disruption of DNA replication and cell death.
Biochemical and Physiological Effects:
5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term safety and efficacy of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in humans.

Advantages and Limitations for Lab Experiments

5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has several advantages for use in lab experiments, including its potent activity against protozoan parasites, its low toxicity, and its ability to bind to the minor groove of DNA. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for the study of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, including:
1. Development of new derivatives with improved activity and selectivity against protozoan parasites.
2. Investigation of the mechanism of action of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide at the molecular level.
3. Evaluation of the long-term safety and efficacy of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in human clinical trials.
4. Exploration of the potential use of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in combination with other drugs for the treatment of malaria, leishmaniasis, and sleeping sickness.
5. Investigation of the potential use of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in other diseases, such as cancer, where DNA synthesis is a critical process.
Conclusion:
In conclusion, 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is a promising compound with potent activity against protozoan parasites that cause malaria, leishmaniasis, and sleeping sickness. Its mechanism of action involves the inhibition of DNA synthesis, and it has low toxicity in animal studies. Further research is needed to determine the long-term safety and efficacy of 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in humans and to explore its potential use in other diseases.

Synthesis Methods

5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzonitrile with 1-naphthylamine, followed by the reaction with 2-methyl-2H-1,2,3-benzotriazole and 5-nitro-2-furoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been extensively studied for its potential use in the treatment of malaria, leishmaniasis, and sleeping sickness. In vitro studies have shown that 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has potent activity against the parasites that cause these diseases, including Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. 5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has also been shown to have activity against other protozoan parasites, such as Toxoplasma gondii.

properties

Molecular Formula

C22H15N5O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H15N5O4/c1-13-11-17-18(12-16(13)23-22(28)20-9-10-21(31-20)27(29)30)25-26(24-17)19-8-4-6-14-5-2-3-7-15(14)19/h2-12H,1H3,(H,23,28)

InChI Key

LHEFGDKSMKUXDE-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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